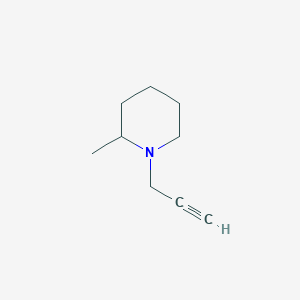

2-methyl-1-(prop-2-yn-1-yl)piperidine

Description

Properties

CAS No. |

77975-77-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

2-methyl-1-prop-2-ynylpiperidine |

InChI |

InChI=1S/C9H15N/c1-3-7-10-8-5-4-6-9(10)2/h1,9H,4-8H2,2H3 |

InChI Key |

CJYFVZDSVBOMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic processes can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propynyl group to a propyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the propynyl group, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Propyl-substituted piperidine.

Substitution: Various alkyl or acyl derivatives

Scientific Research Applications

2-methyl-1-(prop-2-yn-1-yl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Physicochemical Properties :

- The propargyl moiety introduces sp-hybridized carbons, enhancing reactivity in click chemistry or further functionalization.

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-1-(prop-2-yn-1-yl)piperidine are compared below with analogous piperidine derivatives bearing different substituents.

Key Observations :

Key Observations :

- Purity : High HPLC purity (>95%) is common in propargyl-piperidine derivatives, ensuring reproducibility in biological testing .

- Substituent Impact: Fluorinated derivatives (e.g., 4-(3-Fluorophenethyl)-1-(prop-2-yn-1-yl)piperidine) exhibit enhanced pharmacokinetic properties compared to non-fluorinated analogs .

Conformational and Crystallographic Comparisons

X-ray analyses of fentanyl analogs (e.g., compound 8c) reveal that substituents on piperidine significantly alter ring conformation and torsion angles, affecting binding to biological targets . For this compound:

- The 2-methyl group likely forces the piperidine ring into a chair conformation with axial methyl, increasing steric clash in receptor binding pockets.

- In contrast, unsubstituted propargyl-piperidines (e.g., 1-(prop-2-yn-1-yl)piperidine) adopt more flexible conformations, enabling broader interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.